

Cefiderocol Sulfate Tosylate: A Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: *Cefiderocol Sulfate Tosylate*

Cat. No.: *B10822154*

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Introduction

Cefiderocol is a novel siderophore cephalosporin antibiotic with a unique mechanism of action that allows it to overcome many common resistance mechanisms of Gram-negative bacteria. It is formulated as a sulfate tosylate salt for intravenous administration. A thorough understanding of its solubility and stability is critical for its formulation, handling, and clinical administration to ensure optimal efficacy and safety. This technical guide provides an in-depth overview of the solubility and stability of **Cefiderocol Sulfate Tosylate**, compiling available data into a comprehensive resource.

Physicochemical Properties

Cefiderocol Sulfate Tosylate is a white to slightly yellow, hygroscopic powder.^{[1][2]} The molecular formula is $3\text{C}_{30}\text{H}_{34}\text{ClN}_7\text{O}_{10}\text{S}_2 \cdot 4\text{C}_7\text{H}_8\text{O}_3\text{S} \cdot \text{H}_2\text{SO}_4 \cdot x\text{H}_2\text{O}$, with a relative molecular mass of 3043.50 g/mol for the anhydrous salt.^{[1][2]}

Solubility Profile

Detailed quantitative data on the aqueous solubility of **Cefiderocol Sulfate Tosylate** across a range of pH values is not extensively available in the public domain. However, based on available information, a qualitative and semi-quantitative solubility profile can be described.

Qualitative Solubility

A draft monograph from the World Health Organization describes the solubility of **Cefiderocol Sulfate Tosylate** in various solvents as follows[1][2]:

Solvent	Solubility
Methanol	Freely Soluble
Water	Slightly Soluble
Dehydrated Ethanol	Slightly Soluble
Acetonitrile	Practically Insoluble

Aqueous Solubility

One source indicates an aqueous solubility of 100 mg/mL for "cefiderocol"; however, it is not specified whether this refers to the sulfate tosylate salt or the free base, nor are the pH and temperature conditions defined. The pH of a solution prepared by dissolving 1 gram of cefiderocol in 10 mL of water is between 5.2 and 5.8.[3]

Organic Solvent Solubility

Cefiderocol is reported to be soluble in dimethyl sulfoxide (DMSO).[4][5]

Stability Profile

The stability of Cefiderocol has been evaluated in various diluents and under stressed conditions to understand its degradation pathways.

Stability in Intravenous Solutions

Cefiderocol solutions have been studied for their stability in common intravenous diluents, such as 0.9% Sodium Chloride (Normal Saline, NS) and 5% Dextrose in Water (D5W). The stability is influenced by concentration, temperature, and light exposure.

Concentration	Diluent	Storage Condition	Time (hours)	Remaining Concentration (%)	Reference
7.5 - 20 mg/mL	NS or D5W	Room Temperature	6	>90% (Manufacturer's data)	[6]
62.5 mg/mL	NS	Room Temperature, Protected from Light	12	>90%	[6]
62.5 mg/mL	D5W	Room Temperature, Protected from Light	12	>90%	[6]
62.5 mg/mL	NS	Room Temperature, Exposed to Light	12	>90%	[6]
62.5 mg/mL	D5W	Room Temperature, Exposed to Light	12	>90%	[6]
62.5 mg/mL	NS	Room Temperature, Protected from Light	24	>90%	[6]
62.5 mg/mL	D5W	Room Temperature, Protected from Light	24	>90%	[6]
62.5 mg/mL	NS	Room Temperature,	24	~89.9%	[6]

		Exposed to Light			
62.5 mg/mL	D5W	Room Temperature, Exposed to Light	24	>90%	[6]
62.5 mg/mL	NS or D5W	Room Temperature	48	82.9 - 89.4%	[6]

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. Cefiderocol has been subjected to various stress conditions as summarized below.

Stress Condition	Reagent and Conditions	Degradation (%)
Acidic	1 M HCl, Room Temperature, 15 hours	12%
Alkaline	0.01 M NaOH, 20-25°C, 5 minutes	26%
Oxidative	0.3% H ₂ O ₂ , 35°C, 1 hour	31%
Thermal	80°C, 2 hours	35%
Photolytic	254 nm UV light, 30 minutes	44%

Experimental Protocols

Solubility Determination (General Protocol)

A standardized protocol for determining the equilibrium solubility of a drug substance like **Cefiderocol Sulfate Tosylate** typically involves the following steps:

- Preparation of Solutions: A series of solutions at different pH values (e.g., using phosphate or citrate buffers) are prepared.
- Addition of Excess Drug: An excess amount of **Cefiderocol Sulfate Tosylate** powder is added to each pH-buffered solution in sealed containers.
- Equilibration: The containers are agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation: Aliquots are withdrawn from each container and filtered (e.g., using a 0.22 µm filter) to remove undissolved solids.
- Quantification: The concentration of dissolved Cefiderocol in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability-Indicating HPLC Method

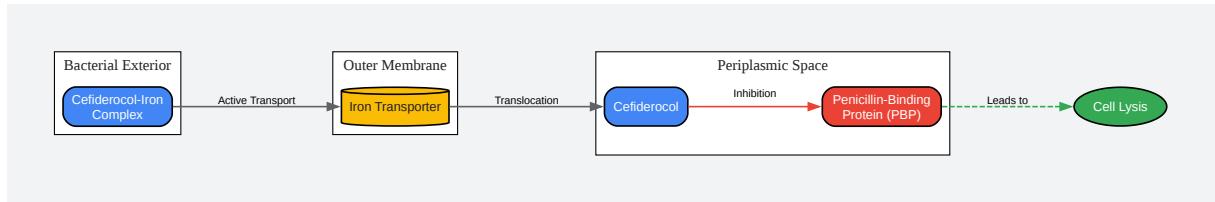
A common method for assessing the stability of Cefiderocol is a stability-indicating reversed-phase HPLC (RP-HPLC) method with UV detection.

- Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
- Chromatographic Conditions:
 - Column: LiChrospher 100 RP-18 (125 mm x 4 mm, 5 µm particle size).
 - Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., 0.05 M KH_2PO_4 , pH 3.0) and an organic modifier (e.g., methanol).
 - Flow Rate: Typically 1.0 - 1.5 mL/min.
 - Detection Wavelength: 260 nm.
 - Column Temperature: 30°C.
- Method Validation: The method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Study Protocol

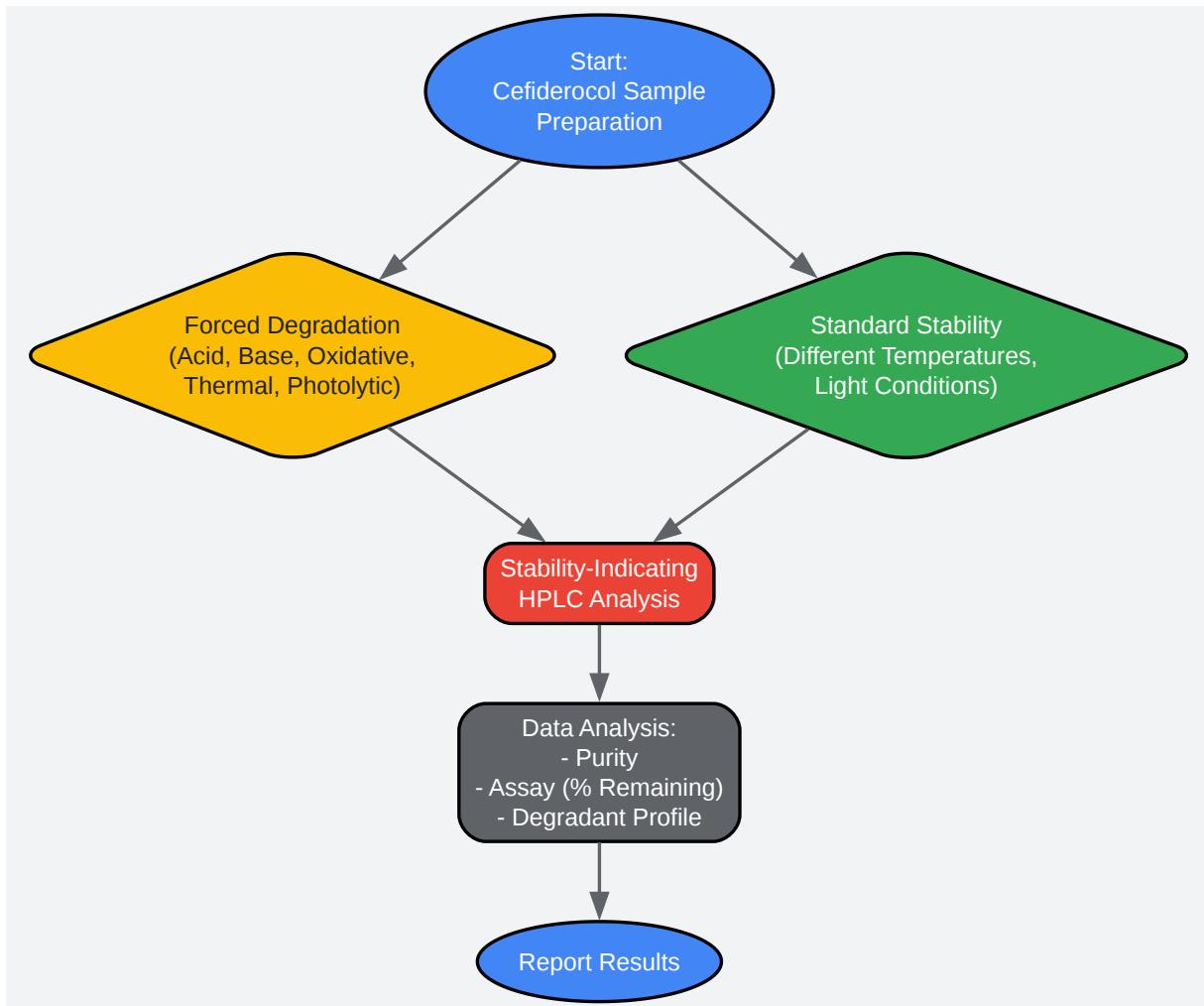
- Preparation of Stock Solution: A stock solution of Cefiderocol is prepared in a suitable solvent (e.g., water or a relevant buffer).
- Application of Stress Conditions:
 - Acidic Degradation: The stock solution is mixed with an acid (e.g., 1 M HCl) and kept at room temperature or elevated temperature for a defined period.
 - Alkaline Degradation: The stock solution is mixed with a base (e.g., 0.01 M NaOH) and kept at room temperature for a defined period.
 - Oxidative Degradation: The stock solution is treated with an oxidizing agent (e.g., 3% H_2O_2) at room temperature or elevated temperature.
 - Thermal Degradation: The stock solution is heated at a high temperature (e.g., 80°C).
 - Photolytic Degradation: The stock solution is exposed to UV light (e.g., 254 nm) and/or visible light.
- Neutralization and Dilution: For acid and base-stressed samples, the solutions are neutralized before analysis. All stressed samples are diluted to an appropriate concentration for HPLC analysis.
- HPLC Analysis: The stressed samples are analyzed by the validated stability-indicating HPLC method to separate the intact drug from its degradation products. The peak purity of the Cefiderocol peak is assessed to ensure no co-eluting degradants.

Visualizations



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Caption: Cefiderocol's "Trojan Horse" Mechanism of Action.



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Caption: Experimental Workflow for Cefiderocol Stability Studies.

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